molecular formula C12H20N2O4 B6245560 tert-butyl 2-[(E)-2-nitroethenyl]piperidine-1-carboxylate CAS No. 1824880-35-4

tert-butyl 2-[(E)-2-nitroethenyl]piperidine-1-carboxylate

Cat. No.: B6245560
CAS No.: 1824880-35-4
M. Wt: 256.3
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Description

tert-Butyl 2-[(E)-2-nitroethenyl]piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with a tert-butyl ester and a nitroethenyl group

Properties

CAS No.

1824880-35-4

Molecular Formula

C12H20N2O4

Molecular Weight

256.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(E)-2-nitroethenyl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Nitroethenyl Group: The nitroethenyl group is introduced via a nitroalkene synthesis, often involving the reaction of a nitroalkane with an aldehyde or ketone under basic conditions.

    Esterification: The tert-butyl ester is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Key considerations include the availability of starting materials, reaction scalability, and purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a metal catalyst or chemical reductants like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or lithium aluminum hydride, are frequently used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include nitroso derivatives or further oxidized compounds.

    Reduction: Products include amines or hydroxylamines.

    Substitution: Products vary depending on the nucleophile used, often resulting in alkylated or acylated piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-[(E)-2-nitroethenyl]piperidine-1-carboxylate can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may be explored for its potential biological activity. The nitroethenyl group is known to interact with biological targets, and derivatives of piperidine are often found in bioactive molecules, including drugs for neurological conditions and cardiovascular diseases.

Industry

In the industrial context, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-[(E)-2-nitroethenyl]piperidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, the nitro group could undergo bioreduction to form reactive intermediates that interact with cellular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-[(E)-2-nitroethenyl]piperidine-1-carboxylate: Similar structure but with different substitution patterns.

    tert-Butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate: Similar but with a pyrrolidine ring instead of piperidine.

    tert-Butyl 2-[(E)-2-nitroethenyl]morpholine-1-carboxylate: Similar but with a morpholine ring.

Uniqueness

The unique combination of the tert-butyl ester, nitroethenyl group, and piperidine ring in tert-butyl 2-[(E)-2-nitroethenyl]piperidine-1-carboxylate provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

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